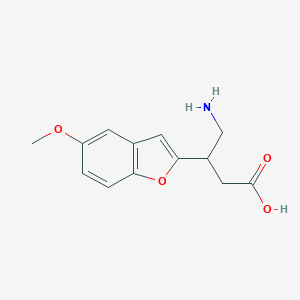

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is an organic compound with the molecular formula C13H15NO4. It is a derivative of benzo[b]furan, a bicyclic aromatic compound, and contains an amino group, a methoxy group, and a butanoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid typically involves multiple steps. One common method includes the radical bromination of a precursor compound followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base, followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

GABA_B Receptor Antagonism

One of the primary applications of MBFG is its role as a GABA_B receptor antagonist . Research indicates that MBFG can antagonize the antinociceptive effects produced by baclofen, a well-known GABA_B agonist. In studies involving rats, administration of MBFG shifted the dose-effect curve of baclofen significantly, indicating its antagonistic properties in vivo . This suggests potential applications in pain management and treatment of conditions where modulation of GABA_B receptors is beneficial.

Neurological Research

MBFG's interaction with GABA_B receptors positions it as a valuable compound in neurological studies. Its structural similarity to other compounds that exhibit partial agonist/antagonist behavior at these receptors allows for investigations into its effects on various neurological disorders, including:

- Chronic Pain : By modulating pain pathways through GABA_B receptor interaction.

- Anxiety Disorders : Exploring its anxiolytic properties similar to other GABAergic compounds.

Comparative Studies with Other Compounds

Research comparing MBFG with other GABA_B antagonists has highlighted its unique pharmacological profile. For instance, while some compounds exhibit strong antagonistic effects, MBFG has shown a more nuanced interaction, suggesting it may have fewer side effects or different therapeutic potentials compared to traditional GABA_B antagonists .

Study on Antinociception

A pivotal study investigated the effects of MBFG on pain response in rats. The results demonstrated that MBFG effectively shifted the antinociceptive dose-response curve of baclofen, indicating its potential utility in pain management therapies. The study concluded that while MBFG acts primarily as an antagonist, it may also exert partial agonistic effects under certain conditions .

Potential Therapeutic Uses

Given its pharmacological properties, MBFG could be explored for:

- Pain Management : As an adjunct therapy for patients who do not respond adequately to standard treatments.

- Neuroprotective Strategies : Investigating its role in neurodegenerative diseases where GABAergic modulation is critical.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-3-benzo(b)furan-2-yl butanoic acid: Similar structure but lacks the methoxy group.

5-Methoxybenzo(b)furan-2-yl derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid, often referred to as MBFG, is a compound that has garnered attention for its potential biological activities, particularly as a modulator of GABA receptors. This article delves into the biological activity of MBFG, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MBFG is a derivative of GABA (gamma-aminobutyric acid) with a benzofuran moiety that enhances its lipophilicity and ability to penetrate the blood-brain barrier. The structural modifications aim to improve its receptor affinity and selectivity. The compound's structure can be represented as follows:

MBFG primarily acts as a GABAB receptor antagonist . Studies have shown that it can antagonize the antinociceptive effects produced by GABAB receptor agonists, such as baclofen, in animal models. Specifically, intrathecal administration of MBFG resulted in a significant rightward shift in the dose-effect curve of baclofen in tail flick and hot plate tests, indicating its role in modulating pain responses through GABAergic pathways .

Affinity for GABA Receptors

The biological activity of MBFG has been assessed through various pharmacological evaluations:

- IC50 Values : The compound exhibits varying affinities for GABAB receptors. In comparative studies, MBFG showed an IC50 value of approximately 18 µM for displacing [3H]baclofen from rat brain membranes . This suggests that while it is less potent than baclofen (IC50 = 0.2 µM), it still demonstrates significant receptor interaction.

Comparative Analysis with Related Compounds

A comparison of MBFG with other related compounds provides insight into its pharmacological profile:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound (MBFG) | 18 | GABAB antagonist |

| (RS)-Baclofen | 0.2 | GABAB agonist |

| 4-Amino-3-(5-methyl-benzofuran-2-yl)-butyric acid | 5.6 | GABAB antagonist |

Case Studies

- Pain Modulation Study : A study investigated the effects of MBFG on pain modulation in rats. The results indicated that MBFG could effectively antagonize the antinociceptive effects of baclofen, suggesting potential applications in pain management therapies where modulation of GABAergic signaling is beneficial .

- Neuropharmacological Effects : In another study focusing on neuropharmacological properties, MBFG was tested for its effects on motor coordination and anxiety-like behaviors in rodent models. The findings revealed that while MBFG did not significantly alter motor function, it exhibited anxiolytic-like effects at certain dosages, further supporting its role as a modulator of the central nervous system .

Propiedades

Número CAS |

121715-56-8 |

|---|---|

Fórmula molecular |

C13H15NO4 |

Peso molecular |

249.26 g/mol |

Nombre IUPAC |

4-amino-3-(5-methoxy-1-benzofuran-2-yl)butanoic acid |

InChI |

InChI=1S/C13H15NO4/c1-17-10-2-3-11-8(4-10)5-12(18-11)9(7-14)6-13(15)16/h2-5,9H,6-7,14H2,1H3,(H,15,16) |

Clave InChI |

GAGNHCLRQLUYCQ-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN |

SMILES canónico |

COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN |

Sinónimos |

4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid 4-MBFG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.